

UPLC quantification methods for Sofosbuvir impurity K

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Compound of Interest

Compound Name: Sofosbuvir impurity K

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An Application Note and Protocol for the Quantification of **Sofosbuvir Impurity K** using Ultra-Performance Liquid Chromatography (UPLC)

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of **Sofosbuvir Impurity K**, a critical diastereoisomer, in Sofosbuvir active pharmaceutical ingredient (API).[1] The control of such impurities is paramount to ensure the safety and efficacy of the final drug product.[2] This method leverages the high resolution and speed of UPLC technology to achieve excellent separation between Sofosbuvir and Impurity K, along with other potential degradation products. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[3][4] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals involved in the quality assessment of Sofosbuvir.

Introduction: The Imperative for Impurity Profiling in Sofosbuvir

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[5] It acts as a prodrug that, once metabolized in the liver, inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[6] The synthetic process and subsequent storage of Sofosbuvir can lead to the formation of impurities, which may include starting materials, by-products, and degradation products.[6] Even minor structural changes, such as those resulting in diastereoisomers like Impurity K, can potentially alter the drug's efficacy and safety profile.

Therefore, regulatory agencies mandate stringent control over impurities in pharmaceutical products. A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients.[7] This application note details such a method, specifically tailored for the quantification of **Sofosbuvir Impurity K** using UPLC, a technique chosen for its superior separation efficiency, reduced analysis time, and lower solvent consumption compared to conventional HPLC.

UPLC Methodological Framework

The selection of chromatographic parameters is driven by the need to achieve baseline separation between the main Sofosbuvir peak and the closely eluting Impurity K. The chemical similarity between these diastereomers necessitates a highly efficient chromatographic system.

Instrumentation and Consumables

- UPLC System: An ACQUITY UPLC H-Class System (Waters) or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
- Chromatographic Column: Waters ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 100 mm. The sub-2 μm particle size of this column is critical for achieving the high resolution required for separating isomeric impurities.
- Data Acquisition: Empower 3 Chromatography Data Software or equivalent.
- Analytical Balance: Calibrated balance with readability to 0.01 mg.

- Volumetric Glassware: Class A.
- Filters: 0.22 μm PVDF syringe filters.

Chromatographic Conditions

The method employs a gradient elution to ensure optimal separation and peak shape for both Sofosbuvir and its impurities.

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups and the analytes, leading to sharper, more symmetrical peaks.
Mobile Phase B	Acetonitrile. Chosen for its compatibility with the stationary phase and its elution strength.
Gradient Program	Time (min)
0.0	
10.0	
12.0	
12.1	
15.0	
Flow Rate	0.4 mL/min. A flow rate optimized for the 2.1 mm ID column to maintain high efficiency.
Column Temperature	40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[8]
Detection	UV at 260 nm. This wavelength provides a strong chromophoric response for Sofosbuvir and its related substances.[9][10]
Injection Volume	2.0 µL. A small injection volume is used to prevent column overloading and maintain peak efficiency.
Diluent	Acetonitrile:Water (50:50, v/v). This composition ensures the solubility of both the API and its impurities.

Preparation of Standard and Sample Solutions

Causality Note: Accurate preparation of solutions is fundamental to the accuracy of the final quantitative result. Using a diluent similar in composition to the initial mobile phase prevents peak distortion.

Protocol 1: Standard Solution Preparation

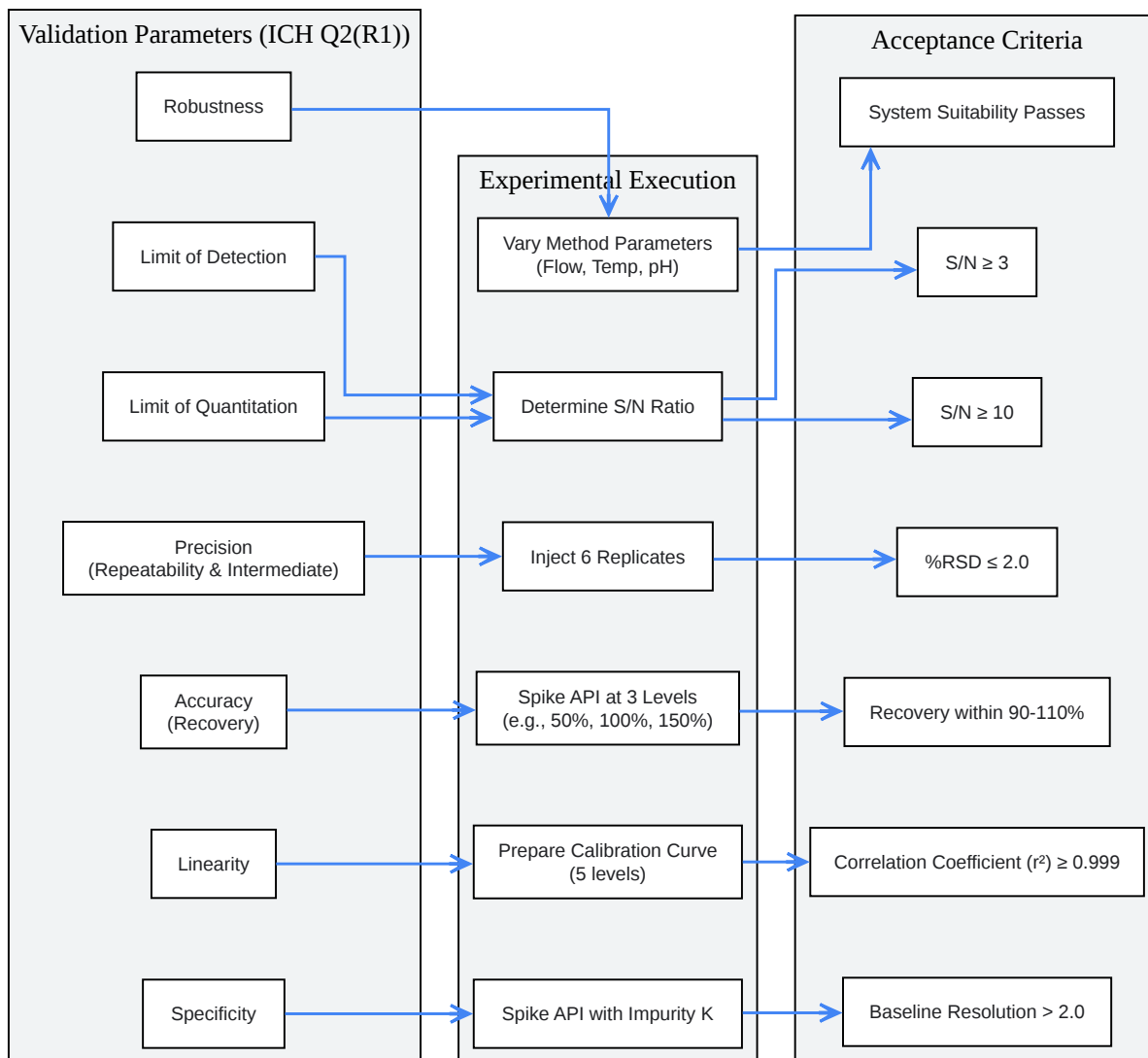
- Impurity K Stock Solution (S1): Accurately weigh about 5.0 mg of **Sofosbuvir Impurity K** reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
- Working Standard Solution (S2): Transfer 1.0 mL of the Impurity K Stock Solution (S1) into a 100 mL volumetric flask and dilute to volume with the diluent. This results in a working standard concentration of approximately 1.0 µg/mL.

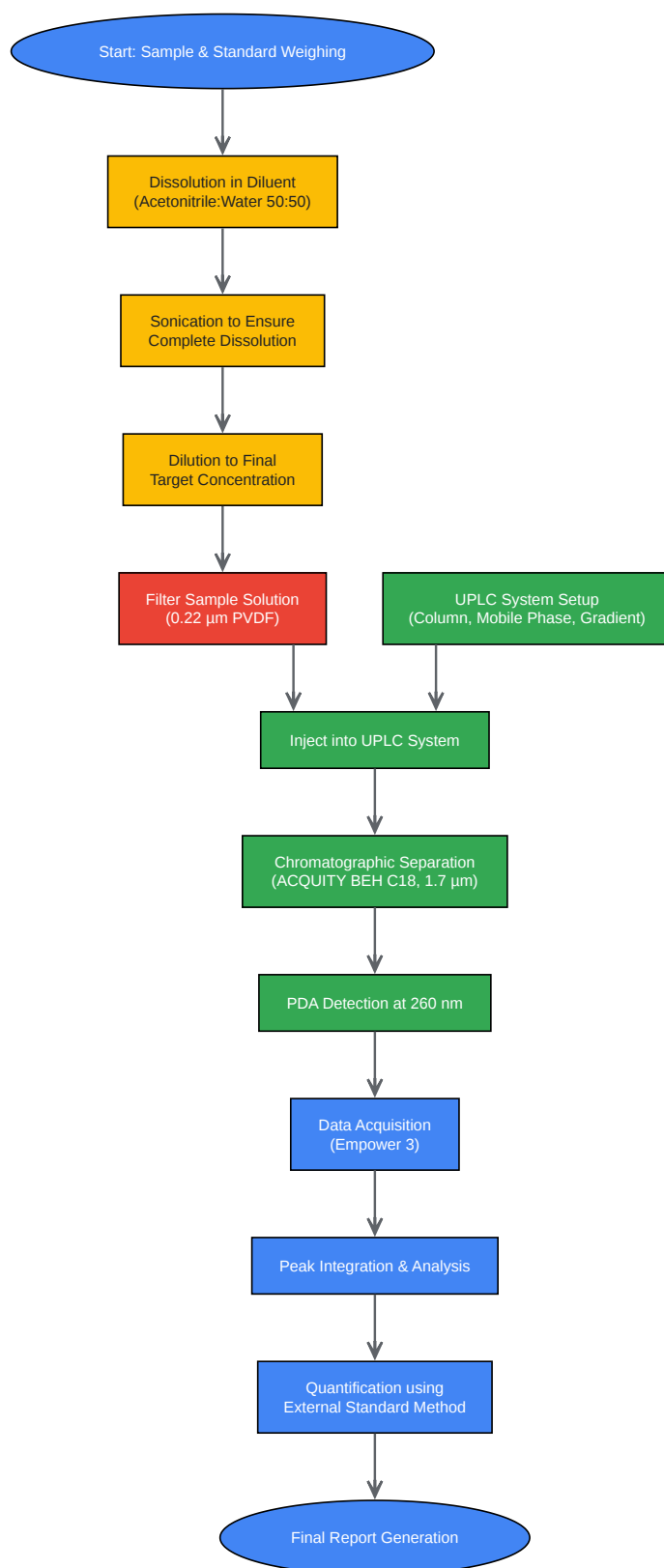
Protocol 2: Sample Solution Preparation

- Sofosbuvir Sample Solution: Accurately weigh about 50.0 mg of the Sofosbuvir API sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume with the diluent. This prepares a sample with a nominal concentration of 1000 µg/mL.
- Filter the solution through a 0.22 µm syringe filter prior to injection into the UPLC system.

Method Validation: A Self-Validating System

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[\[7\]](#)





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